1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,5-dimethyl-1H-1,2,4-triazole
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Description
The compound “1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,5-dimethyl-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole . Triazole derivatives are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives, including “this compound”, is characterized by the presence of a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The specific molecular structure details of this compound are not available in the retrieved sources.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific substituents present in the molecule . The exact chemical reactions involving “this compound” are not detailed in the available sources.Mechanism of Action
Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The specific mechanism of action of “1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,5-dimethyl-1H-1,2,4-triazole” is not explicitly mentioned in the available literature.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-9-14(8-20-11(3)17-10(2)19-20)18-15(21-9)12-5-4-6-13(16)7-12/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRONQBXKSUKFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C(=NC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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